

Application Notes and Protocols: Immunohistochemical Analysis of Ki67 in Response to Darizmetinib Treatment

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Compound of Interest

Compound Name: *Darizmetinib*

Cat. No.: *B10856180*

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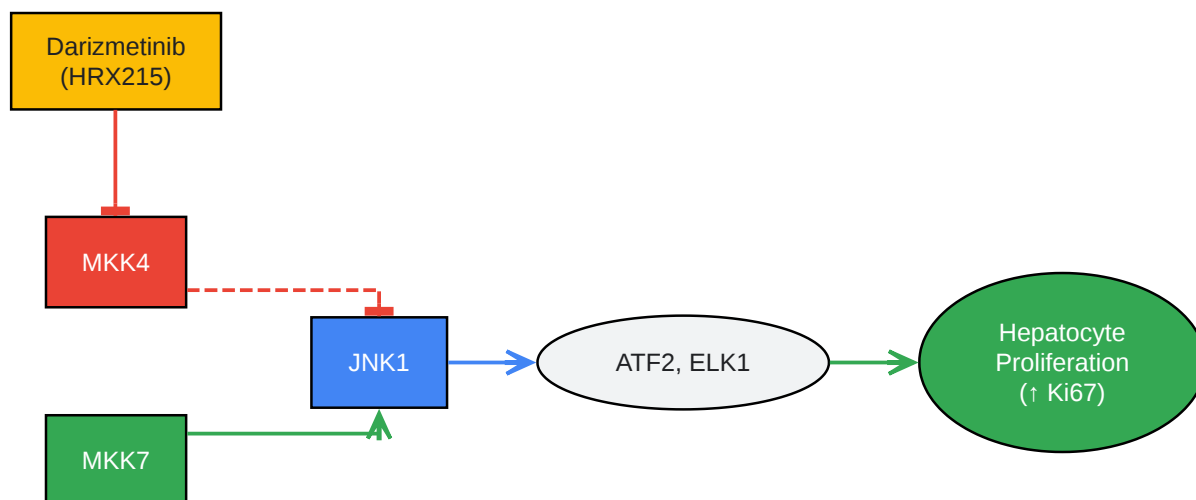
Introduction

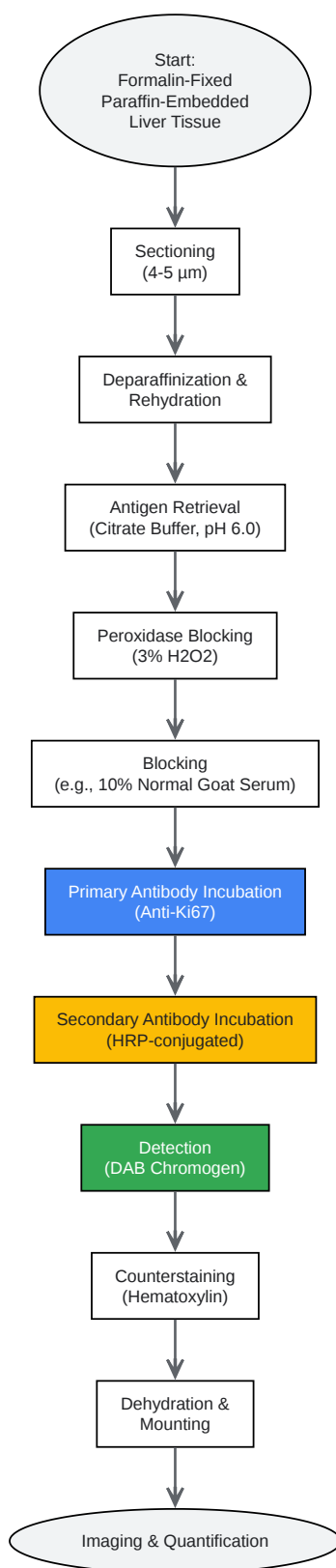
Darizmetinib (also known as HRX215) is a first-in-class, selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4).^[1] Inhibition of MKK4 by **Darizmetinib** leads to an enhanced activation of the MKK7/JNK1 signaling pathway, which in turn promotes hepatocyte proliferation and liver regeneration.^[1] The protein Ki67 is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent (G0) cells. Immunohistochemistry (IHC) for Ki67 is a widely used method to assess the proliferative activity in tissues. These application notes provide a summary of the effects of **Darizmetinib** on Ki67 expression and a detailed protocol for the immunohistochemical staining of Ki67 in liver tissue, relevant for preclinical studies evaluating the pro-regenerative effects of **Darizmetinib**.

Mechanism of Action of Darizmetinib

Darizmetinib selectively inhibits MKK4, a key kinase in the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling cascade. By inhibiting MKK4, **Darizmetinib** promotes a signaling shift that enhances the activity of MKK7, leading to the activation of JNK1. This downstream signaling cascade ultimately results in the activation of transcription

factors such as ATF2 and ELK1, which are involved in promoting cell proliferation and liver regeneration.[1]





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References

- 1. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
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